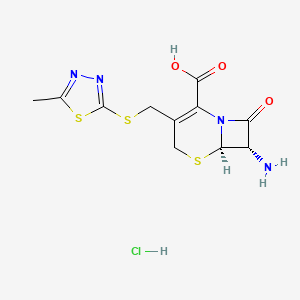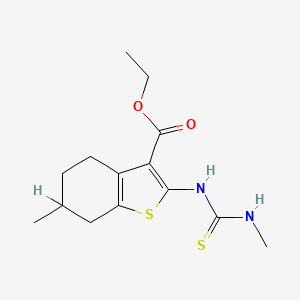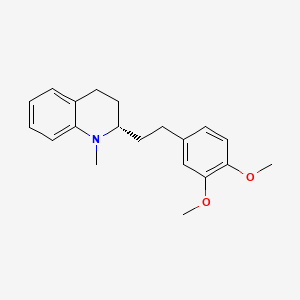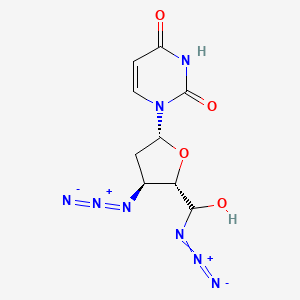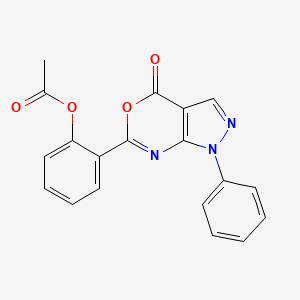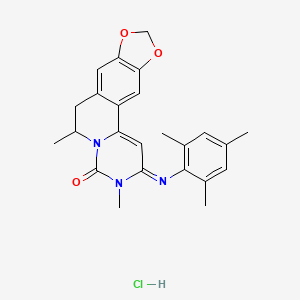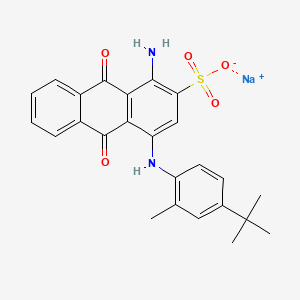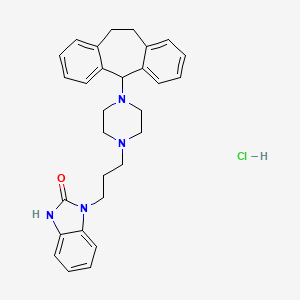
2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-(4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepen-5-yl)-1-piperazinyl)propyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-(4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepen-5-yl)-1-piperazinyl)propyl)-, monohydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which combines elements of benzimidazole and dibenzocycloheptene, making it a subject of interest for researchers and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-(4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepen-5-yl)-1-piperazinyl)propyl)-, monohydrochloride typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the dibenzocycloheptene moiety and the piperazine ring. The final step involves the formation of the monohydrochloride salt. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure consistency and safety. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-(4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepen-5-yl)-1-piperazinyl)propyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, especially on the piperazine ring, can yield a variety of analogs with different pharmacological profiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a range of analogs with modified piperazine rings.
Applications De Recherche Scientifique
2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-(4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepen-5-yl)-1-piperazinyl)propyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-(4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepen-5-yl)-1-piperazinyl)propyl)-, monohydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and changes in cellular activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: These compounds share the benzimidazole core and have similar biological activities.
Dibenzocycloheptene Derivatives: These compounds have the dibenzocycloheptene structure and are used in various therapeutic applications.
Piperazine Derivatives: These compounds contain the piperazine ring and are known for their pharmacological properties.
Uniqueness
What sets 2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-(4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepen-5-yl)-1-piperazinyl)propyl)-, monohydrochloride apart is its unique combination of these three structural elements, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
121942-93-6 |
|---|---|
Formule moléculaire |
C29H33ClN4O |
Poids moléculaire |
489.0 g/mol |
Nom IUPAC |
3-[3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C29H32N4O.ClH/c34-29-30-26-12-5-6-13-27(26)33(29)17-7-16-31-18-20-32(21-19-31)28-24-10-3-1-8-22(24)14-15-23-9-2-4-11-25(23)28;/h1-6,8-13,28H,7,14-21H2,(H,30,34);1H |
Clé InChI |
YEFFNYSDMVVRBV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCN(CC4)CCCN5C6=CC=CC=C6NC5=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


